Cas no 255885-01-9 (Hafnium,dimethylbis[(1,2,3,4,5-h)-1-propyl-2,4-cyclopentadien-1-yl]-)
Hafnium,dimethylbis[(1,2,3,4,5-h)-1-propyl-2,4-cyclopentadien-1-yl]- Chemical and Physical Properties
Names and Identifiers
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- Hafnium,dimethylbis[(1,2,3,4,5-h)-1-propyl-2,4-cyclopentadien-1-yl]-
- Dimethylbis(propylcyclopentadienyl)hafnium
- BIS(N-PROPYLCYCLOPENTADIENYL)HAFNIUM DIMETHYL
- 255885-01-9
-
- MDL: MFCD06797429
- Inchi: 1S/2C8H11.2CH3.Hf/c2*1-2-5-8-6-3-4-7-8;;;/h2*3-4,6-7H,2,5H2,1H3;2*1H3;/q;;2*-1;
- InChI Key: CZLDBADBAGEXFR-UHFFFAOYSA-N
- SMILES: [Hf].C(CC)[C]1[CH][CH][CH][CH]1.C(CC)[C]1[CH][CH][CH][CH]1.[CH3-].[CH3-] |^1:4,5,6,7,8,12,13,14,15,16|
Computed Properties
- Exact Mass: 424.16600
- Monoisotopic Mass: 424.16566g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 51.1
- Covalently-Bonded Unit Count: 5
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0Ų
Experimental Properties
- PSA: 0.00000
- LogP: 5.55120
Hafnium,dimethylbis[(1,2,3,4,5-h)-1-propyl-2,4-cyclopentadien-1-yl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H14988-250mg |
Hafnium,dimethylbis[(1,2,3,4,5-h)-1-propyl-2,4-cyclopentadien-1-yl]- |
255885-01-9 | 97% | 250mg |
¥1490 | 2023-09-19 | |
| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H14988-1g |
Hafnium,dimethylbis[(1,2,3,4,5-h)-1-propyl-2,4-cyclopentadien-1-yl]- |
255885-01-9 | 97% | 1g |
¥4260 | 2023-09-19 |
Hafnium,dimethylbis[(1,2,3,4,5-h)-1-propyl-2,4-cyclopentadien-1-yl]- Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on Hafnium,dimethylbis[(1,2,3,4,5-h)-1-propyl-2,4-cyclopentadien-1-yl]-
Hafnium, dimethylbis[(1,2,3,4,5-η)-1-propyl-2,4-cyclopentadien-1-yl]- (CAS No. 255885-01-9): Properties, Applications, and Industry Insights
Hafnium, dimethylbis[(1,2,3,4,5-η)-1-propyl-2,4-cyclopentadien-1-yl]- (CAS No. 255885-01-9) is an organometallic compound that has garnered significant attention in advanced material science and specialty chemical applications. This hafnium-based complex features a unique molecular structure with cyclopentadienyl ligands, making it valuable for catalysis and thin-film deposition processes. Researchers and manufacturers are increasingly exploring its potential due to its thermal stability and reactivity under controlled conditions.
The compound's molecular formula is C20H30Hf, with a precise arrangement of dimethyl and propyl-substituted cyclopentadienyl groups around the central hafnium atom. Its hafnium-organic coordination enables tailored reactivity, which is critical for applications in semiconductor manufacturing and polymer synthesis. Unlike simpler hafnium compounds, this derivative offers enhanced solubility in organic solvents, facilitating its use in solution-based deposition techniques.
One of the most prominent uses of Hafnium, dimethylbis[(1,2,3,4,5-η)-1-propyl-2,4-cyclopentadien-1-yl]- is in atomic layer deposition (ALD) and chemical vapor deposition (CVD) processes. These methods are essential for producing high-k dielectric films in next-generation microelectronics. As the demand for smaller, more efficient transistors grows, the semiconductor industry relies on precursors like this hafnium cyclopentadienyl complex to achieve precise film composition and uniformity.
Recent studies highlight its role in catalytic C-H activation, a transformative process in organic synthesis. The compound’s ability to facilitate selective bond formation makes it attractive for pharmaceutical intermediates and fine chemical production. Additionally, its thermal decomposition properties are being investigated for advanced ceramic materials, where hafnium oxide composites exhibit exceptional hardness and radiation resistance.
From a market perspective, the global demand for high-purity hafnium compounds is driven by aerospace, energy, and electronics sectors. Innovations in renewable energy storage and nanotechnology further amplify the need for specialized precursors like CAS No. 255885-01-9. Industry reports suggest a compound annual growth rate (CAGR) of 8-12% for such materials, reflecting their strategic importance.
Environmental and safety considerations are paramount when handling Hafnium, dimethylbis[(1,2,3,4,5-η)-1-propyl-2,4-cyclopentadien-1-yl]-. While it is not classified as hazardous under standard regulations, proper storage under inert atmospheres (e.g., argon or nitrogen) is recommended to prevent degradation. Researchers emphasize glove-box techniques for air-sensitive manipulations to maintain product integrity.
Future directions for this compound include quantum dot synthesis and hybrid perovskite solar cells, aligning with the push for sustainable technologies. Its compatibility with green chemistry principles—such as reduced waste and energy-efficient reactions—positions it as a candidate for eco-friendly industrial processes. Collaborative R&D efforts between academia and corporations aim to unlock novel applications in optoelectronics and spintronics.
For laboratories and manufacturers sourcing CAS No. 255885-01-9, quality assurance is critical. Reputable suppliers provide NMR and elemental analysis data to verify purity, typically ≥99%. Custom synthesis services are also available to tailor ligand structures for specific research needs, underscoring the versatility of this hafnium organometallic platform.
In summary, Hafnium, dimethylbis[(1,2,3,4,5-η)-1-propyl-2,4-cyclopentadien-1-yl]- represents a cutting-edge tool in materials science. Its multifaceted applications—from microelectronics to catalysis—reflect the convergence of chemistry and engineering. As industries prioritize miniaturization and sustainability, this compound will likely play a pivotal role in shaping technological advancements.
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